molecular formula C2H2BBrS2 B14445174 2-Bromo-2H-1,3,2-dithiaborole CAS No. 76174-80-6

2-Bromo-2H-1,3,2-dithiaborole

Cat. No.: B14445174
CAS No.: 76174-80-6
M. Wt: 180.9 g/mol
InChI Key: TXHORNISNGKDHN-UHFFFAOYSA-N
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Description

2-Bromo-2H-1,3,2-dithiaborole is an organoboron compound characterized by a unique structure that includes both boron and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2H-1,3,2-dithiaborole typically involves the reaction of boron trihalides with thiols or dithiols under controlled conditions. One common method includes the reaction of boron tribromide with a dithiol compound in an inert solvent such as dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2H-1,3,2-dithiaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted boron compounds .

Scientific Research Applications

2-Bromo-2H-1,3,2-dithiaborole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-2H-1,3,2-dithiaborole exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with electron-rich species, while the sulfur atoms can participate in redox reactions. These interactions enable the compound to act as a catalyst or a reactive intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3-dithiaborole
  • 2-Bromo-1,3,2-dithiaborolane
  • 2-Bromo-1,3,2-dithiaborinane

Uniqueness

2-Bromo-2H-1,3,2-dithiaborole is unique due to its specific arrangement of boron and sulfur atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more versatile in various applications .

Properties

CAS No.

76174-80-6

Molecular Formula

C2H2BBrS2

Molecular Weight

180.9 g/mol

IUPAC Name

2-bromo-1,3,2-dithiaborole

InChI

InChI=1S/C2H2BBrS2/c4-3-5-1-2-6-3/h1-2H

InChI Key

TXHORNISNGKDHN-UHFFFAOYSA-N

Canonical SMILES

B1(SC=CS1)Br

Origin of Product

United States

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